2,2',5,5'-Tetrachlorobiphenyl
Overview
Description
2,2',5,5'-Tetrachlorobiphenyl is a chlorinated biphenyl with specific physical and chemical properties due to its molecular structure. It belongs to the group of polychlorinated biphenyls (PCBs), which have been extensively studied for their environmental persistence and potential health impacts.
Synthesis Analysis
While specific synthesis methods for 2,2',5,5'-Tetrachlorobiphenyl are not directly detailed in the available literature, PCBs like it are generally synthesized through direct chlorination of biphenyl compounds under controlled conditions, ensuring the addition of chlorine atoms at specific positions on the biphenyl rings.
Molecular Structure Analysis
The molecular structure of 2,2',5,5'-Tetrachlorobiphenyl has been characterized by crystallography, revealing a dihedral angle between the two phenyl rings and specific ortho- and meta-C-Cl bond lengths. This configuration affects its physical and chemical behavior significantly (X. Miao et al., 1996).
Chemical Reactions and Properties
2,2',5,5'-Tetrachlorobiphenyl undergoes various chemical reactions, including hydroxylation, which results in hydroxylated metabolites. These metabolites demonstrate dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, significantly influenced by solvent polarity and physical state (J. T. Chen).
Physical Properties Analysis
The physical properties of 2,2',5,5'-Tetrachlorobiphenyl, such as its crystalline structure, are crucial for understanding its stability, solubility, and environmental persistence. Its crystallization in the monoclinic space group and specific cell dimensions reflect its solid-state behavior and interactions with other molecules.
Chemical Properties Analysis
2,2',5,5'-Tetrachlorobiphenyl's chemical properties, including reactivity towards hydroxyl and sulfonyl groups, highlight its potential to form diverse metabolites. These metabolites exhibit unique behaviors and affinities towards biological tissues, underlining the importance of understanding PCB metabolism and its implications (T. Mio et al., 1976).
Scientific Research Applications
1. Effects on Cell Membranes of Ralstonia Eutropha H850
- Summary of Application: The effects of 2,2’,5,5’-Tetrachlorobiphenyl (TeCB), a PCB congener, and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated .
- Methods of Application: The effects were investigated by measuring fluorescence polarization using 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe, and determining the cellular fatty acid compositions .
- Results: TeCB significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization .
2. Distribution of Metabolites in Adolescent Rats
- Summary of Application: This study investigated the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (PCB52) and its metabolites in rats following acute, nose-only inhalation of PCB52 .
- Methods of Application: Male and female Sprague−Dawley rats were exposed for 4 hours by inhalation to approximately 14 or 23 μg/kg body weight of PCB52 using a nose-only exposure system .
- Results: PCB52 was present in adipose, brain, intestinal content, lung, liver, and serum. 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in these compartments except for the brain .
3. Oxidative Phosphorylation in Rat Liver Mitochondria
- Summary of Application: This study investigated the response of the multicomponent oxidative phosphorylation system to the environmental pollutant 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) in rat liver mitochondria .
- Methods of Application: The effects of 2,2’,5,5’-TCB on the respiratory subsystem, the phosphorylation subsystem, and the proton permeability of the inner membrane were determined in the control and in the presence of 20 μM 2,2’,5,5’-TCB .
- Results: The toxin inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak . At least one of the targets of 2,2’,5,5’-TCB action within the phosphorylation module was ATP synthase .
4. Inhalation Exposure in Adolescent Rats
- Summary of Application: This study investigated the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (PCB52) and its metabolites in adolescent rats following acute, nose-only inhalation of PCB52 .
- Methods of Application: Male and female Sprague−Dawley rats were exposed for 4 hours by inhalation to approximately 14 or 23 μg/kg body weight of PCB52 using a nose-only exposure system .
- Results: PCB52 was present in adipose, brain, intestinal content, lung, liver, and serum. 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in these compartments except for the brain .
5. Environmental Pollutant
- Summary of Application: 2,2’,5,5’-Tetrachlorobiphenyl is a widespread environmental pollutant consisting of 209 different forms of chlorinated biphenyl .
- Methods of Application: Its production was halted in most countries, but PCB levels persist in the environment because of their long half-life and further use in older industrial transformers .
- Results: Because of their lipophilic nature, these stable organic compounds accumulate in the lipid biophase of living cells, such as biomembranes, and remain there for a long time .
Safety And Hazards
properties
IUPAC Name |
1,4-dichloro-2-(2,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWZEPKLWVAEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038305 | |
Record name | 2,2',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5,5'-Tetrachlorobiphenyl | |
CAS RN |
35693-99-3 | |
Record name | 2,2′,5,5′-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35693-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,2',5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',5,5'-tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',5,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH557950R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.